molecular formula C17H13N3 B429604 1-Methyl-3-phenylpyrazino[1,2-a]benzimidazole

1-Methyl-3-phenylpyrazino[1,2-a]benzimidazole

Cat. No. B429604
M. Wt: 259.3g/mol
InChI Key: OZEPKGBSALEXRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-3-phenylpyrazino[1,2-a]benzimidazole is a member of benzimidazoles.

Scientific Research Applications

Anticancer and Anti-HIV Activity

1-Methyl-3-phenylpyrazino[1,2-a]benzimidazole derivatives have been investigated for their potential in treating cancer and HIV. For instance, some derivatives demonstrated significant anticancer activity, especially against leukemia cell lines, although no anti-HIV activity was observed in these studies (Demirayak, Mohsen, & Karaburun, 2002).

Synthesis for Chemical Studies

These compounds are also subjects of chemical synthesis studies, exploring their formation and structural characteristics. Research has been conducted on the synthesis of related compounds by reacting derivatives of benzimidazole with various agents, providing insights into their chemical properties (Grinev, Druzhinina, & Sorokina, 1976).

Microwave-Mediated Synthesis

Efficient microwave-mediated synthesis techniques have been developed for creating benzothiazole- and benzimidazole-based heterocycles, demonstrating the versatility of these compounds in the synthesis of novel derivatives for various applications (Darweesh, Mekky, Salman, & Farag, 2016).

Potential in Cognitive Impairment Treatment

Derivatives of this compound have been explored as inhibitors of phosphodiesterase 1 (PDE1), with potential applications in treating cognitive deficits associated with neurodegenerative and neuropsychiatric diseases (Li et al., 2016).

Antioxidant Properties

Some benzimidazole derivatives have shown notable antioxidant properties, particularly in inhibiting lipid peroxidation in rat liver, suggesting their potential therapeutic applications in oxidative stress-related conditions (Kuş, Ayhan-Kilcigil, Eke, & Iscan, 2004).

Anti-Helicobacter pylori Agents

Novel structures derived from benzimidazole have been developed as potent and selective agents against the gastric pathogen Helicobacter pylori. These findings highlight the potential use of these compounds in treating infections caused by this bacterium (Carcanague et al., 2002).

Tubulin Polymerization Inhibition

Research into indenopyrazoles, related to this compound, has revealed their role as tubulin polymerization inhibitors, which could be significant in developing cancer treatments (Minegishi et al., 2015).

properties

Molecular Formula

C17H13N3

Molecular Weight

259.3g/mol

IUPAC Name

1-methyl-3-phenylpyrazino[1,2-a]benzimidazole

InChI

InChI=1S/C17H13N3/c1-12-17-19-14-9-5-6-10-16(14)20(17)11-15(18-12)13-7-3-2-4-8-13/h2-11H,1H3

InChI Key

OZEPKGBSALEXRT-UHFFFAOYSA-N

SMILES

CC1=NC(=CN2C1=NC3=CC=CC=C32)C4=CC=CC=C4

Canonical SMILES

CC1=NC(=CN2C1=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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